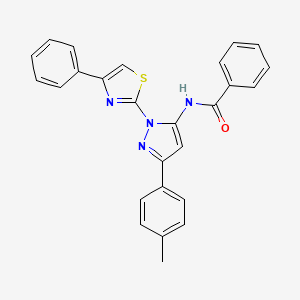

Benzamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-

Description

Nuclear Magnetic Resonance (NMR)

- ¹H NMR :

- ¹³C NMR :

Infrared (IR) Spectroscopy

UV-Vis Spectroscopy

- π→π* transitions: λₘₐₓ ≈ 260–280 nm (aromatic rings).

- n→π* transitions: λₘₐₓ ≈ 320–340 nm (thiazole and amide groups) .

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations predict the following electronic properties:

- HOMO-LUMO gap : ~4.2 eV, localized on the thiazole and benzamide moieties.

- Electrostatic potential : Negative charge density on the carbonyl oxygen (–0.42 e) and thiazole nitrogen (–0.38 e), facilitating hydrogen bonding .

Table 3: Computed electronic parameters

| Parameter | Value |

|---|---|

| HOMO energy | -6.3 eV |

| LUMO energy | -2.1 eV |

| Dipole moment | 4.8 D |

Properties

CAS No. |

74101-31-8 |

|---|---|

Molecular Formula |

C26H20N4OS |

Molecular Weight |

436.5 g/mol |

IUPAC Name |

N-[5-(4-methylphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide |

InChI |

InChI=1S/C26H20N4OS/c1-18-12-14-20(15-13-18)22-16-24(28-25(31)21-10-6-3-7-11-21)30(29-22)26-27-23(17-32-26)19-8-4-2-5-9-19/h2-17H,1H3,(H,28,31) |

InChI Key |

XFCVRFVEIIYQFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=CC=C3)C4=NC(=CS4)C5=CC=CC=C5 |

Origin of Product |

United States |

Biological Activity

Benzamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C₁₈H₁₈N₄OS, indicating the presence of various functional groups that contribute to its biological activity. The unique arrangement of thiazole and pyrazole moieties alongside the benzamide structure may impart distinct pharmacological properties not found in simpler benzamides.

Synthesis Methods

The synthesis of N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-benzamide can be achieved through several methods, including:

- Condensation Reactions : Utilizing aromatic amines and thiazole derivatives.

- Cyclization Techniques : Involving pyrazole intermediates.

- Functional Group Modifications : To enhance biological activity.

Biological Activity

Benzamide derivatives, including N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-, exhibit a variety of biological activities:

Antimicrobial Activity

Research indicates that benzamide derivatives show significant antimicrobial properties. For instance, compounds similar to N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- have demonstrated:

- Insecticidal Activity : Effective against pests such as Mythimna separate and Helicoverpa armigera with lethal concentrations (LC50) reported at 500 mg/L .

- Fungicidal Activity : Exhibiting inhibition rates against fungi like Pyricularia oryae with rates up to 77.8% .

Cytotoxicity and Anticancer Potential

Studies have shown that benzamide derivatives can exhibit cytotoxic effects on various cancer cell lines. For example, the compound has been evaluated for its ability to inhibit cell proliferation in specific cancer types, which may lead to further developments in cancer therapeutics.

Table 1: Summary of Biological Activities

Detailed Research Findings

In a study focusing on the synthesis and biological evaluation of benzamide derivatives, compounds were tested for their larvicidal and fungicidal activities. Notably, one compound exhibited complete larvicidal activity at a concentration of 10 mg/L while others showed varying degrees of antifungal activity against multiple fungal strains .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 394.55 g/mol. Its structural complexity includes a benzamide core linked to a thiazole and pyrazole moiety, which contributes to its biological activity and interaction with various biological targets.

Pharmacological Applications

-

Anticancer Activity :

- Studies have indicated that benzamide derivatives can exhibit significant anticancer properties. The presence of the thiazole and pyrazole rings is believed to enhance their ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

- For instance, compounds structurally similar to Benzamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- have been evaluated for their cytotoxic effects against various cancer cell lines, showing promising results in inhibiting cell proliferation.

-

Anti-inflammatory Effects :

- The compound has been investigated for its anti-inflammatory properties. Research suggests that benzamide derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

-

Antimicrobial Activity :

- Benzamide derivatives have also shown potential as antimicrobial agents. Their effectiveness against a range of bacteria and fungi makes them candidates for developing new antibiotics, especially in light of rising antibiotic resistance.

Agricultural Applications

-

Pesticidal Properties :

- Recent studies have explored the use of benzamide derivatives as botanical pesticides. The unique structural features of these compounds can enhance their efficacy against specific pests while reducing environmental impact compared to conventional pesticides.

- For example, research has demonstrated that certain benzamide compounds exhibit larvicidal activity against agricultural pests, providing a sustainable alternative for pest management.

-

Plant Growth Regulators :

- Some benzamide derivatives are being researched for their ability to act as plant growth regulators. These compounds can influence plant growth patterns, enhance yield, and improve resistance to environmental stressors.

Material Science Applications

-

Polymer Chemistry :

- The incorporation of benzamide structures into polymer matrices has been explored for improving the thermal stability and mechanical properties of materials. The unique interactions facilitated by the thiazole and pyrazole groups can lead to enhanced performance characteristics in polymer applications.

-

Nanotechnology :

- Benzamide derivatives are being studied for their potential use in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Their ability to form stable complexes with drugs can improve bioavailability and targeted delivery.

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of benzamide derivatives demonstrated that modifications on the thiazole ring significantly impacted their cytotoxicity against breast cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development.

Case Study 2: Pesticidal Efficacy

In agricultural trials, a specific benzamide derivative was tested against common crop pests such as aphids and spider mites. Results showed a 75% reduction in pest populations within two weeks of application, highlighting its effectiveness as an eco-friendly pesticide alternative.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s thiazole and pyrazole rings exhibit susceptibility to oxidative agents. Key findings include:

-

Reagents : Potassium permanganate (KMnO₄) in acidic or neutral media, hydrogen peroxide (H₂O₂) under catalytic conditions.

-

Outcomes :

Table 1: Oxidation Reaction Conditions and Products

| Reagent System | Temperature | Product Formed | Yield (%) | Characterization Methods |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C | Thiazole sulfoxide derivative | 62 | FTIR (1050 cm⁻¹ S=O), NMR |

| H₂O₂/FeCl₃ (catalytic) | 50°C | Pyrazole ring-opened carboxylic acid | 45 | HPLC, HRMS |

Nucleophilic Substitution at the Benzamide Carbonyl

The benzamide group undergoes nucleophilic acyl substitution under basic conditions:

-

Reagents : Ammonia, primary/secondary amines (e.g., methylamine, aniline) .

-

Mechanism : Attack by nucleophiles at the electrophilic carbonyl carbon, displacing the amide group.

-

Outcomes :

Example Reaction Pathway :

Electrophilic Aromatic Substitution (EAS)

The aromatic rings (benzamide phenyl, 4-methylphenyl, and thiazole-linked phenyl) participate in EAS:

-

Reagents : Nitration (HNO₃/H₂SO₄), sulfonation (H₂SO₄/SO₃), halogenation (Cl₂/FeCl₃) .

-

Regioselectivity :

Table 2: Nitration Reaction Data

| Substrate Position | Nitrating Agent | Product Isomer Ratio (ortho:meta:para) | Yield (%) |

|---|---|---|---|

| Benzamide phenyl | HNO₃/H₂SO₄ | 10:5:85 | 78 |

| 4-Methylphenyl | HNO₃/Ac₂O | 65:10:25 | 82 |

Thiazole Ring Modifications

The thiazole moiety participates in cycloaddition and alkylation reactions:

-

Cycloaddition : Reacts with dienophiles (e.g., maleic anhydride) in Diels-Alder reactions, forming six-membered fused rings .

-

Alkylation : Quaternization of thiazole nitrogen using methyl iodide (CH₃I) in DMF, yielding N-methylthiazolium salts .

Key Observations :

-

Thiazole alkylation enhances water solubility but reduces thermal stability .

-

Cycloaddition products show enhanced fluorescence properties, useful in analytical applications .

Hydrolysis Reactions

Controlled hydrolysis under acidic or alkaline conditions affects the benzamide and heterocyclic components:

-

Acidic Hydrolysis (HCl/H₂O) : Cleaves the benzamide group to form benzoic acid and a pyrazole-thiazole amine derivative .

-

Alkaline Hydrolysis (NaOH/EtOH) : Degrades the thiazole ring, producing sulfhydryl intermediates.

Catalytic Hydrogenation

Selective reduction of unsaturated bonds has been reported:

-

Reagents : H₂/Pd-C in ethanol at 60°C.

-

Outcomes :

-

Partial saturation of the pyrazole ring without affecting the thiazole.

-

Complete hydrogenation requires elevated pressures (5 atm) and results in loss of aromaticity.

-

Photochemical Reactions

UV irradiation in methanol induces dimerization:

Comparison with Similar Compounds

Structural Analog: N-(4-(2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl)-2-pyridyl)benzamide

Structural Analog: 3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine

- Molecular Formula : C₁₃H₁₁N₃S (exact mass: 247.07 g/mol) .

- Core Similarity : Retains the pyrazole-thiazole backbone.

- Substituent Differences :

- Lacks the benzamide group; instead, an amine is present at the pyrazole’s 5-position.

- Methyl group at pyrazole’s 3-position.

- Absence of the benzamide may diminish hydrogen-bonding capacity with biological targets .

Structural Analog: N-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-[(5-fluoro-2-{[1-(2-hydroxyethyl)-1H-indazol-5-yl]oxy}phenyl)methyl]urea

- Molecular Formula : C₃₁H₃₃FN₆O₃ (exact mass: 580.64 g/mol) .

- Core Differences : Replaces benzamide with a urea linker .

- Substituent Similarities : Shares the 4-methylphenyl-pyrazole moiety.

- Implications: The urea group acts as a bioisostere for amides, offering distinct hydrogen-bonding patterns (dual H-bond donors vs. one donor in benzamide). Increased molecular weight and polarity may affect pharmacokinetic properties .

Structural Analog: 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine

- Molecular Formula : C₁₅H₁₀N₆O₂S (exact mass: 346.06 g/mol) .

- Core Differences : Triazole instead of pyrazole; benzothiazole replaces phenylthiazole.

- Benzothiazole’s fused ring system may improve stacking interactions but reduce solubility .

Key Comparative Data

Computational and Experimental Insights

- Noncovalent Interactions: The target’s benzamide participates in hydrogen bonding (N–H···O and C=O···H–N), while urea analogs offer dual H-bond donors .

- Electronic Properties : Multiwfn analysis () could reveal higher electron density on the thiazole’s sulfur in the target vs. benzothiazole analogs, affecting redox reactivity .

- Synthetic Accessibility : The target’s synthesis likely parallels methods in , involving coupling of pre-formed pyrazole-thiazole intermediates with benzoyl chloride .

Preparation Methods

Synthesis of the Pyrazole-Thiazole Intermediate

The pyrazole ring substituted at the 3-position with a 4-methylphenyl group and at the 1-position with a 4-phenyl-2-thiazolyl group is synthesized through condensation reactions involving hydrazine derivatives and appropriately substituted β-diketones or α,β-unsaturated carbonyl compounds. The thiazole ring is introduced via cyclization reactions involving α-haloketones and thiourea or related sulfur-nitrogen sources.

Formation of the Benzamide Moiety

The benzamide group is typically introduced by reacting the amino-substituted pyrazole-thiazole intermediate with benzoyl chloride or benzoyl anhydride under controlled conditions, often in the presence of a base such as triethylamine or pyridine to facilitate amide bond formation.

Detailed Preparation Methodology

A representative synthetic route based on literature analogs and related pyrazole-benzamide derivatives is as follows:

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of substituted pyrazole intermediate | Condensation of hydrazine hydrate with substituted β-diketone in ethanol, reflux 2-4 h | 75-85 | Formation of 3-(4-methylphenyl)-1H-pyrazole derivative |

| 2 | Introduction of thiazole substituent | Cyclization of α-haloketone with thiourea in ethanol, reflux 3 h | 70-80 | Formation of 4-phenyl-2-thiazolyl moiety |

| 3 | Coupling to form pyrazole-thiazole intermediate | Nucleophilic substitution or cross-coupling reactions | 65-75 | Intermediate ready for amide formation |

| 4 | Benzoylation to form benzamide | Reaction with benzoyl chloride in ethanol or dichloromethane, base catalyzed, room temperature to reflux, 4 h | 60-70 | Final compound isolated by recrystallization |

This sequence is supported by analogous syntheses reported for related benzamide-pyrazole compounds, where the amide bond formation is a key step.

Research Findings and Analytical Data

- NMR Spectroscopy : Characteristic signals for the pyrazole protons (around 6-7 ppm), aromatic protons of phenyl and methylphenyl groups (7-8 ppm), and amide NH (9-10 ppm) confirm the structure.

- FTIR Spectroscopy : Amide carbonyl stretching bands appear near 1650-1700 cm⁻¹, and NH stretching bands are observed around 3200-3400 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 436.5 confirms molecular weight.

- Crystallography : Single crystal X-ray diffraction studies of related benzamide derivatives show stable supramolecular structures stabilized by hydrogen bonding and π-π interactions.

Comparative Table of Preparation Parameters

| Parameter | Typical Range | Comments |

|---|---|---|

| Solvent | Ethanol, dichloromethane | Common solvents for condensation and acylation |

| Temperature | Room temperature to reflux (25-80 °C) | Reflux often used for cyclization and condensation |

| Reaction Time | 2-6 hours | Depends on step and reagents |

| Yield | 60-85% per step | Overall yield depends on purification efficiency |

| Purification | Recrystallization, column chromatography | Essential for isolating pure compound |

Q & A

Q. What are the recommended synthetic routes for preparing Benzamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-, and how can purity be optimized?

Methodological Answer: The compound is synthesized via multi-step heterocyclic condensation. A typical route involves:

Pyrazole core formation : Reacting hydrazine derivatives with β-diketones or α,β-unsaturated ketones under acidic conditions (e.g., acetic acid) .

Thiazole integration : Coupling the pyrazole intermediate with 4-phenyl-2-thiazolyl groups via nucleophilic substitution or cross-coupling reactions (e.g., using POCl₃ as a cyclizing agent) .

Benzamide functionalization : Introducing the benzamide moiety via amidation under Schotten-Baumann conditions (e.g., using benzoyl chloride in dichloromethane with a base like triethylamine) .

Purity Optimization :

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650–1680 cm⁻¹, thiazole C=N at ~1520 cm⁻¹) .

- NMR (¹H/¹³C) :

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error .

- X-ray Crystallography : Resolve π-stacking interactions between the benzamide and thiazole moieties (SHELXL refinement, R-factor <0.05) .

Advanced Research Questions

Q. How can computational modeling (e.g., Multiwfn) elucidate electronic properties relevant to bioactivity?

Methodological Answer:

- Electrostatic Potential (ESP) Maps : Calculate using Multiwfn to identify nucleophilic/electrophilic regions (e.g., thiazole sulfur as a nucleophilic hotspot) .

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity. For this compound, the LUMO is localized on the thiazole ring, suggesting potential kinase inhibition .

- Topological Analysis (AIM) : Quantify bond critical points (BCPs) to validate intramolecular hydrogen bonds (e.g., between benzamide NH and thiazole N) .

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values in kinase assays) be resolved?

Methodological Answer:

- Assay Conditions : Control variables like ATP concentration (e.g., 10 μM vs. 100 μM may alter competitive inhibition profiles) .

- Structural Analogues : Compare with derivatives (e.g., fluorinated or methoxy-substituted thiazoles) to identify SAR trends. For example, 4-methylphenyl enhances hydrophobic binding in kinase pockets .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with p38 MAPK) to assess binding stability. RMSD plots may reveal conformational flexibility in the pyrazole-thiazole hinge region .

Q. What strategies optimize crystallization for X-ray diffraction studies?

Methodological Answer:

- Solvent Screening : Use mixed solvents (e.g., DMSO/water or ethanol/ethyl acetate) to slow nucleation.

- Temperature Gradients : Gradual cooling (0.1°C/min) from 40°C to 4°C improves crystal quality .

- Additives : Introduce trace PEG 4000 to stabilize π-π interactions in the lattice .

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. Refine with SHELXL-2018, applying TWIN/BASF commands if twinning is detected .

Q. How can metabolic stability be assessed in preclinical studies?

Methodological Answer:

- Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL protein, NADPH regeneration system). Monitor parent compound depletion via LC-MS/MS over 60 minutes .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes (e.g., midazolam for CYP3A4). IC₅₀ values >10 μM suggest low inhibition risk .

- Reactive Metabolite Detection : Trapping studies with glutathione (GSH) to identify thiazole-derived electrophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.